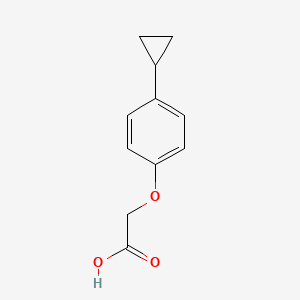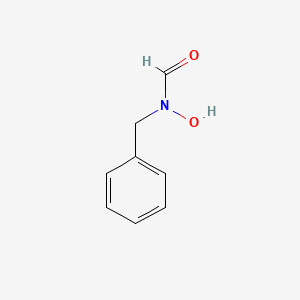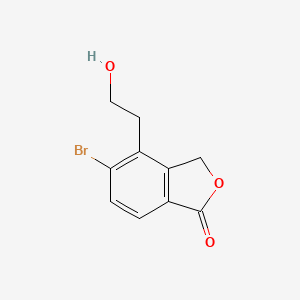
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the 4th position, and a lactone (cyclic ester) structure at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one typically involves the bromination of a benzofuran derivative followed by the introduction of the hydroxyethyl group. Common synthetic routes include:
Bromination: The starting benzofuran compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzofuran.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: 5-carboxy-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Reduction: 4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Substitution: 5-amino-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-chloro-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9BrO3/c11-9-2-1-7-8(5-14-10(7)13)6(9)3-4-12/h1-2,12H,3-5H2 |
InChI-Schlüssel |
QPLJJRROTIDKCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2CCO)Br)C(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-](/img/structure/B8649093.png)
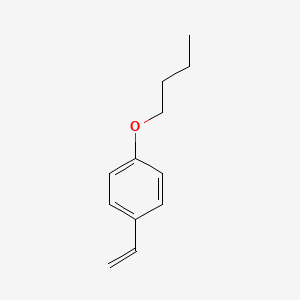
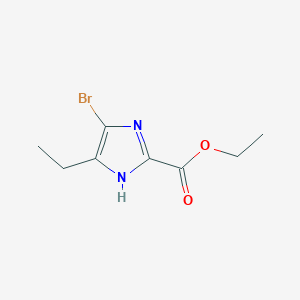
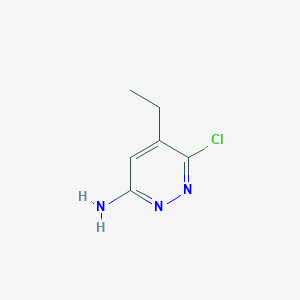
![Methyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8649120.png)
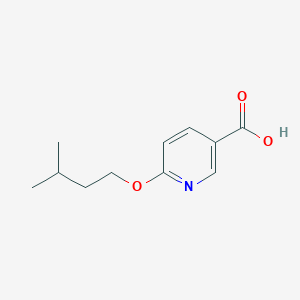
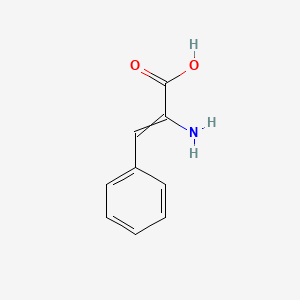
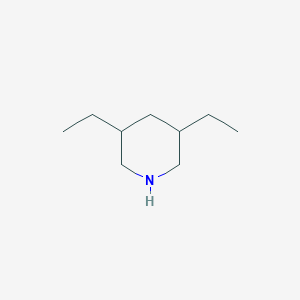
![1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane](/img/structure/B8649141.png)
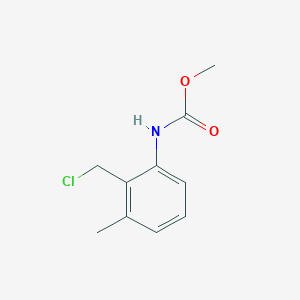
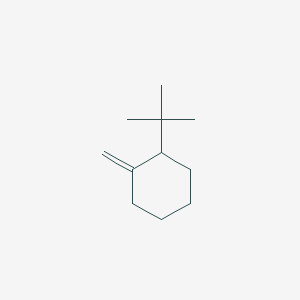
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)
